N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Overview
Description
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazole ring, a bromophenyl group, and a methoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the thiazole intermediate.
Carbamoylation: The carbamoyl group is added through the reaction of the bromophenyl-thiazole intermediate with an isocyanate.
Methoxybenzamide Formation: The final step involves the reaction of the carbamoyl intermediate with 4-methoxybenzoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Materials Science: The unique chemical structure of the compound allows it to be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits similar antimicrobial and anticancer activities.
Indole Derivatives: Compounds containing the indole nucleus also show a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide stands out due to its specific combination of functional groups, which contribute to its unique chemical reactivity and biological activities
Properties
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-26-16-8-2-12(3-9-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIFWNSRYRKOHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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